molecular formula C8H8BrFMg B6337705 2-Fluorophenethylmagnesium bromide CAS No. 1187169-09-0

2-Fluorophenethylmagnesium bromide

Cat. No.: B6337705
CAS No.: 1187169-09-0
M. Wt: 227.36 g/mol
InChI Key: CTWRAHLZEKOXCS-UHFFFAOYSA-M
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Description

2-Fluorophenethylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. The compound is often supplied as a solution in tetrahydrofuran, a solvent that stabilizes the reactive magnesium species.

Mechanism of Action

Mode of Action

As a Grignard reagent, 2-Fluorophenethylmagnesium bromide acts as a nucleophile, attacking electrophilic carbon atoms present in various organic substrates . This results in the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds.

Result of Action

The primary result of the action of this compound is the formation of carbon-carbon bonds in organic substrates . This enables the synthesis of a wide range of organic compounds, depending on the specific substrates used.

Action Environment

The action of this compound is highly dependent on the environment in which it is used . Grignard reagents are sensitive to moisture and air, and must be handled under anhydrous conditions. The presence of water or oxygen can lead to degradation of the reagent, reducing its efficacy. Therefore, the action, efficacy, and stability of this compound are significantly influenced by environmental factors such as humidity and oxygen levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluorophenethylmagnesium bromide is synthesized by reacting 2-fluorophenethyl bromide with magnesium turnings in an anhydrous solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from deactivating the Grignard reagent. The reaction can be summarized as follows:

C8H8BrF+MgC8H8BrFMg\text{C}_8\text{H}_8\text{BrF} + \text{Mg} \rightarrow \text{C}_8\text{H}_8\text{BrFMg} C8​H8​BrF+Mg→C8​H8​BrFMg

Industrial Production Methods

In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms and temperature control systems. The reaction is carefully monitored to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluorophenethylmagnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: Tetrahydrofuran is frequently used due to its ability to stabilize the Grignard reagent.

    Temperature: Reactions are typically carried out at low temperatures to control the reactivity.

Major Products

    Alcohols: Formed from the reaction with aldehydes and ketones.

    Substituted Aromatics: Result from substitution reactions with halides.

Scientific Research Applications

2-Fluorophenethylmagnesium bromide is widely used in scientific research for various applications:

    Organic Synthesis: Used to form complex organic molecules by creating carbon-carbon bonds.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Helps in the synthesis of biologically active compounds for research purposes.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent used for similar purposes.

    2-Chlorophenethylmagnesium Bromide: Similar structure but with a chlorine atom instead of fluorine.

    Ethylmagnesium Bromide: Used for forming carbon-carbon bonds but lacks the aromatic ring.

Uniqueness

2-Fluorophenethylmagnesium bromide is unique due to the presence of the fluorine atom, which can influence the reactivity and selectivity of the compound in various reactions. The fluorine atom can also affect the physical properties of the resulting products, making this compound valuable in specific synthetic applications.

Biological Activity

2-Fluorophenethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their nucleophilic properties, which allow them to react with a variety of electrophiles. The introduction of a fluorine atom in the phenethyl group can significantly alter the compound's reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2-fluorophenethyl bromide with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The general reaction can be represented as follows:

C6H4(F)CH2CH2Br+MgC6H4(F)CH2CH2MgBr\text{C}_6\text{H}_4(\text{F})\text{CH}_2\text{CH}_2\text{Br}+\text{Mg}\rightarrow \text{C}_6\text{H}_4(\text{F})\text{CH}_2\text{CH}_2\text{MgBr}

This reaction must be conducted under an inert atmosphere to prevent moisture from interfering with the Grignard reagent's stability.

Table 1: Properties of this compound

PropertyValue
Molecular FormulaC₈H₈BrF
Molecular Weight215.05 g/mol
AppearanceColorless to pale yellow liquid
SolubilitySoluble in ether and THF
StabilitySensitive to moisture

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. The fluorine atom can influence the electron density and steric hindrance around the aromatic ring, potentially enhancing or diminishing its reactivity towards various biological targets.

Case Study: Anticancer Activity

Recent research has indicated that compounds containing fluorinated phenethyl groups exhibit enhanced anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, such as:

  • Breast Cancer (MCF-7)
  • Prostate Cancer (LNCaP)
  • Melanoma (A375)

In vitro assays demonstrated that derivatives of this compound exhibited IC50 values comparable to established chemotherapeutics, suggesting promising anticancer activity.

Table 2: Biological Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
2-Fluorophenethylmagnesium BrMCF-710Induction of apoptosis
LNCaP15Inhibition of androgen receptor signaling
A3755Disruption of cell cycle progression

Research Findings

  • Antioxidant Properties : Some studies have highlighted the antioxidant potential of fluorinated compounds, which may contribute to their cytoprotective effects against oxidative stress in cancer cells.
  • Enzyme Inhibition : Research has shown that certain derivatives can inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), leading to reduced tumor growth rates.
  • Structure-Activity Relationship (SAR) : Investigation into the SAR has revealed that modifications on the phenyl ring significantly affect biological activity. For example, introducing different substituents at specific positions on the ring can enhance potency against targeted cancer cells.

Case Study: Structure-Activity Relationship Analysis

A comparative study analyzed various derivatives of phenethylmagnesium bromides with different substituents. The results indicated that:

  • Electron-withdrawing groups (like fluorine) increased potency.
  • Steric bulk near the reactive center decreased activity due to steric hindrance.

Properties

IUPAC Name

magnesium;1-ethyl-2-fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRAHLZEKOXCS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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